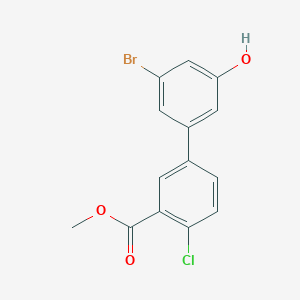
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-B5C3MCP) is a phenolic compound that has been used in numerous scientific research applications. It is a white crystalline solid with a molecular weight of 333.4 g/mol and a melting point of 131°C. This compound has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of other compounds, such as 2-bromo-4-chloro-3-methoxycarbonylphenol and 4-chloro-3-methoxycarbonyl-2-nitrophenol. It has also been used in the study of biochemical and physiological effects. For example, it has been used in the study of the effects of various compounds on the activity of enzymes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, which in turn affects the activity of the enzymes. This binding can either activate or inhibit the enzymes, depending on the concentration of the compound.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been found to have an antioxidant effect, as well as an anti-inflammatory effect. Additionally, it has been found to have an antibacterial effect against certain bacteria, such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, it can be used in a wide range of concentrations, which allows for more precise measurements. However, one limitation is that the compound can be toxic at higher concentrations, and can cause irritation to the skin and eyes.
Future Directions
There are numerous possible future directions for 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the mechanism of action of the compound, as well as its potential applications in drug development. Another possibility is to study the potential environmental effects of the compound, as well as its potential use in industrial applications. Finally, further research could be done on the synthesis of other compounds using 3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% as a starting material.
Synthesis Methods
3-Bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with bromine in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-4-chloro-3-methoxycarbonylphenol. The second step involves the reaction of 3-bromo-4-chloro-3-methoxycarbonylphenol with phenol in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%.
properties
IUPAC Name |
methyl 5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCWBQUPUIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686478 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-04-8 |
Source


|
| Record name | Methyl 3'-bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

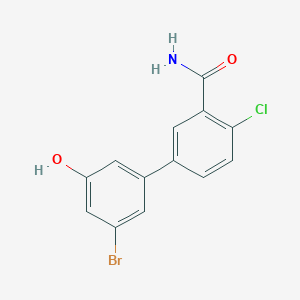


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
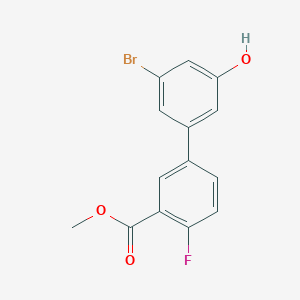
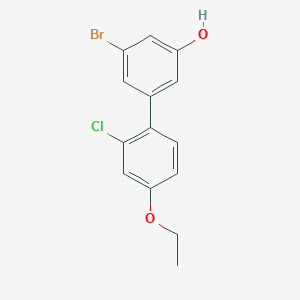
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
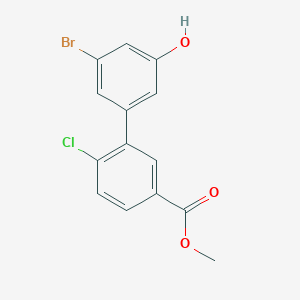
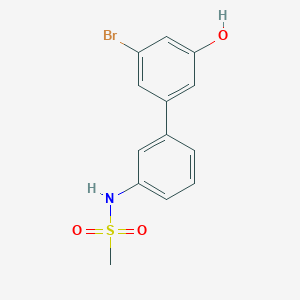
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)



